molecular formula C7H10N4O2 B13824964 3-morpholin-4-yl-2H-1,2,4-triazin-5-one

3-morpholin-4-yl-2H-1,2,4-triazin-5-one

Cat. No.: B13824964
M. Wt: 182.18 g/mol
InChI Key: VMWURIRXRJRMCV-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-2H-1,2,4-triazin-5-one is a heterocyclic compound that contains a morpholine ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-2H-1,2,4-triazin-5-one typically involves the reaction of morpholine with a triazine derivative under specific conditions. One common method involves the condensation of morpholine with a triazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

3-Morpholin-4-yl-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: The compound finds applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit its replication, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also inhibit certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Morpholin-4-yl-2H-1,2,4-triazin-5-one is unique due to its specific combination of the morpholine and triazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

3-morpholin-4-yl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H10N4O2/c12-6-5-8-10-7(9-6)11-1-3-13-4-2-11/h5H,1-4H2,(H,9,10,12)

InChI Key

VMWURIRXRJRMCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=CC(=O)N2

Origin of Product

United States

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